13-Tetradecen-2,4-diyn-1-ol

Description

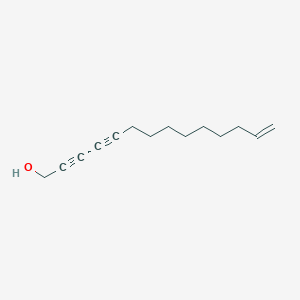

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

tetradec-13-en-2,4-diyn-1-ol |

InChI |

InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,15H,1,3-9,14H2 |

InChI Key |

CENJVOWTHMJWMU-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCC#CC#CCO |

Canonical SMILES |

C=CCCCCCCCC#CC#CCO |

Origin of Product |

United States |

Occurrence and Natural Product Isolation Methodologies of 13 Tetradecen 2,4 Diyn 1 Ol

Biological Sources and Distribution

13-Tetradecen-2,4-diyn-1-ol has been isolated and identified from several plant families, highlighting its distribution across different taxa.

The presence of this compound has been confirmed in various plant species through phytochemical analysis.

Adenia gummifera : This compound has been successfully isolated from the leaves of Adenia gummifera, a plant belonging to the Passifloraceae family.

Acalypha indica : In the species Acalypha indica, a member of the Euphorbiaceae family, this compound was identified as a constituent within a methanolic extract of its leaves. The identification was carried out using Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Bidens pilosa : The genus Bidens, part of the Asteraceae family, is well-documented as a rich source of polyacetylenic compounds. researchgate.netresearchgate.netnih.govdntb.gov.ua While extensive research has identified numerous polyacetylenes in Bidens pilosa, the specific isolation of this compound from this particular species has not been explicitly detailed in the surveyed scientific literature.

Beyond the aforementioned plant species, this compound has also been detected in other biological contexts, notably in a staple food crop.

Oryza sativa L. (Rice) : The compound has been identified in the early grain development stage of black rice, specifically the 'Rice berry' cultivar of Oryza sativa L. bohrium.com Its detection was achieved through chemical profiling using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS). bohrium.com

Table 1: Documented Biological Sources of this compound

| Species | Family | Plant Part / Matrix | Identification Method |

|---|---|---|---|

| Adenia gummifera | Passifloraceae | Leaves | Isolation |

| Acalypha indica | Euphorbiaceae | Leaves | GC-MS |

| Oryza sativa L. (Black Rice) | Poaceae | Grain (Early Development) | LC-QTOF-MS/MS |

Polyacetylenes are significant chemotaxonomic markers, with their distribution often following taxonomic lines. researchgate.net The majority of these compounds have been isolated from the related plant families Asteraceae, Apiaceae, and Araliaceae. mdpi.comnih.gov The presence of this compound in species from Passifloraceae, Euphorbiaceae, and Poaceae suggests a broader distribution than the most common polyacetylene-producing families.

Adenia (Passifloraceae) : This genus comprises approximately 100 species found in the Old World tropics and subtropics, with centers of diversity in Madagascar, tropical Africa, and Southeast Asia. nih.govwikipedia.org Species like Adenia gummifera are distributed from Ethiopia south to South Africa. nih.gov The genus has undergone significant adaptive radiation, resulting in diverse growth forms ranging from lianas to succulent trees that occupy habitats from dry deserts to wet rainforests. wikipedia.orgbioone.org

Acalypha (Euphorbiaceae) : As the third largest genus in its family with around 500 species, Acalypha is distributed worldwide in tropical and subtropical regions, with some species extending into temperate zones. bioone.orgpensoft.net The genus is thought to have first evolved in Africa and is particularly diverse in the Americas, Africa, and Asia. bioone.orgpensoft.net Acalypha indica is a weedy species found in the paleotropics. researchgate.net

Bidens (Asteraceae) : The Asteraceae family is the richest source of polyacetylenes, with over 1100 different compounds identified. researchgate.netmdpi.com Within this family, specific tribes are characterized by distinct sets of acetylene (B1199291) metabolites, making them valuable for chemotaxonomy. researchgate.net Bidens pilosa is a widespread species used in traditional medicine and is known to contain a large number of polyacetylenic compounds. researchgate.netresearchgate.netnih.gov

Identification in Other Biological Matrices (e.g., Oryza sativa L.)

Advanced Separation and Purification Techniques

The inherent instability of polyacetylenes, which are sensitive to light, heat, and oxygen, necessitates rapid and efficient separation and purification methods to prevent degradation. ablesci.com

Chromatography is the primary method for the isolation and purification of polyacetylenes from plant extracts.

High-Performance Liquid Chromatography (HPLC) : This is a widely used technique for the analysis and purification of polyacetylenes. researchgate.netbioone.org Reversed-phase (RP) HPLC, particularly with a C18 column, is effective for separating these compounds. nih.govablesci.com A gradient elution system, often using acetonitrile (B52724) and water or methanol (B129727) and water, allows for the separation of polyacetylenes based on their polarity. nih.govbioone.org The use of a photodiode array (PDA) detector is advantageous as polyacetylenes exhibit characteristic UV spectra due to their conjugated triple bonds, facilitating their identification. nih.gov

Flash Chromatography : For rapid, larger-scale purification, flash column chromatography is recommended. researchgate.netbioone.org This technique typically employs silica (B1680970) gel as the stationary phase. researchgate.netbioone.org A gradient of non-polar to polar solvents, such as n-hexane and ethyl acetate (B1210297), is used to elute the compounds. bioone.org Performing the separation under low pressure with nitrogen can help reduce the transformation of labile polyacetylenes into artifacts. researchgate.net

Table 2: Common Chromatographic Techniques for Polyacetylene Separation

| Technique | Stationary Phase | Common Mobile Phase System | Detection Method | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water Gradient | Photodiode Array (PDA), Mass Spectrometry (MS) | Analysis & Purification |

| Flash Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | UV, Fraction Collection | Rapid Purification/Enrichment |

While chromatography is dominant, non-chromatographic techniques can be employed as initial steps for sample cleanup and fractionation.

Liquid-Liquid Extraction (LLE) : Also known as solvent extraction, LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.orgsyrris.com For polyacetylenes, which are generally non-polar, LLE can be used as a preliminary step to partition them from a crude aqueous plant extract into an organic solvent. This process enriches the extract with non-polar compounds, including polyacetylenes, while removing highly polar impurities like sugars and salts, thus simplifying the mixture before chromatographic purification. phenomenex.comwikipedia.org

Biosynthetic Pathways and Enzymatic Mechanisms of 13 Tetradecen 2,4 Diyn 1 Ol

Proposed Biosynthetic Routes to Polyacetylenes

The biosynthesis of polyacetylenes is believed to originate from common fatty acid precursors, which undergo a cascade of enzymatic reactions to introduce unsaturation and alkyne functionalities. The crepenynate (B1232503) pathway is considered a major route for the formation of many plant-derived polyacetylenes. oup.com

Elucidation of Key Precursors (e.g., Fatty Acid Derivatives)

The building blocks for polyacetylenes are saturated fatty acids, synthesized through the fatty acid synthase (FAS) complex. researchgate.net Isotopic tracer experiments have demonstrated that the majority of these compounds are derived from fatty acid and polyketide precursors. nih.gov Specifically, C18 fatty acids like oleic acid and linoleic acid are key starting materials. mdpi.com For instance, the biosynthesis of falcarin-type polyacetylenes in carrots and other plants initiates from oleic and linoleic acid, leading to the formation of "unusual" fatty acids such as crepenynic and dehydrocrepenynic acid. mdpi.com These C18 acetylenes can then be converted to C17 polyacetylenes through processes like β-oxidation.

The general consensus points to long-chain fatty acids being essential for the initial steps of polyacetylene biosynthesis. nih.gov Saturated fatty acids are the foundational blocks, which are then functionalized by various enzymes to create the characteristic polyacetylene structure. researchgate.net

Mechanistic Steps Involving Desaturation and Alkyne Formation

The crucial step in polyacetylene biosynthesis is the formation of carbon-carbon triple bonds. This is achieved through the oxidation of pre-existing double bonds. researchgate.net Two primary mechanisms have been proposed for the formation of the acetylenic bond: an oxidative dehydrogenation (desaturation) mechanism and a decarboxylative enol elimination mechanism. nih.gov

The biosynthesis typically begins with the desaturation of oleic acid to linoleic acid. mdpi.com The key transformation is the conversion of a double bond into a triple bond, for example, the conversion of linoleic acid to crepenynic acid. mdpi.com This is followed by further desaturation and other modifications. For example, in carrot, the pathway proceeds from oleic acid to linoleic acid, then to crepenynic acid, and further to dehydrocrepenynic acid, an intermediate in the biosynthesis of falcarin-type polyacetylenes. oup.comnih.gov Subsequent modifications, such as chain elongation, oxidative cleavage, hydroxylation, or dehydrogenation, lead to the vast diversity of polyacetylenic structures observed in nature. mdpi.com

Enzymology of Polyacetylene Biosynthesis Relevant to 13-Tetradecen-2,4-diyn-1-ol

The enzymatic machinery responsible for polyacetylene biosynthesis is complex and involves specialized enzymes, primarily desaturases and acetylenases, which are often divergent forms of fatty acid desaturase 2 (FAD2) enzymes. mdpi.com

Identification and Characterization of Desaturases and Acetylenases

The key enzymes in the early stages of polyacetylene biosynthesis are Δ12-desaturases and Δ12-acetylenases. oup.com The soluble stearoyl-ACP desaturase (SAD) can introduce a double bond at the C-9 position of stearic acid to form oleic acid. mdpi.com Subsequently, the microsomal oleate (B1233923) Δ12-desaturase, known as FAD2 in plants, catalyzes the desaturation of oleic acid to linoleic acid. oup.commdpi.com

A pivotal enzyme, Δ12-acetylenase, then catalyzes the conversion of the double bond in linoleic acid to a triple bond, forming crepenynic acid. oup.commdpi.com These acetylenases are often functionally divergent FAD2 enzymes. mdpi.com For example, research on carrot has identified three divergent FAD2-like acetylenases that convert linoleic acid to crepenynic acid. oup.comnih.gov

Furthermore, some FAD2 enzymes can be bifunctional. In carrot, two bifunctional FAD2s with both Δ12 and Δ14 desaturase activity have been identified, which convert crepenynic acid to the more unsaturated dehydrocrepenynic acid. oup.comnih.gov These findings highlight that FAD2 and FAD2-like genes play a crucial role in polyacetylene biosynthesis. oup.com

Genetic and Molecular Biology Approaches for Pathway Elucidation

The advancement in molecular biology has significantly accelerated the understanding of polyacetylene biosynthesis. nih.gov The cloning of the first genes responsible for this pathway in various organisms has been a major breakthrough. nih.gov

Transcriptome analysis and gene expression profiling have been instrumental in identifying candidate genes. For instance, in Bidens pilosa, transcriptome analysis followed by DNA microarray profiling identified genes encoding Δ12-oleate desaturase (OD) and Δ12-fatty acid acetylenase (FAA) that are involved in polyacetylene biosynthesis. oup.comnih.gov RNA interference (RNAi) knockdown and virus-mediated transient overexpression of these genes confirmed their role in modulating polyacetylene content. oup.comnih.gov

In carrot (Daucus carota), mining the genome for FAD2 genes revealed a large family of 24 members. oup.comnih.gov Heterologous expression of six candidate genes in yeast and Arabidopsis led to the functional characterization of a canonical FAD2, three acetylenases, and two bifunctional desaturases. oup.comnih.govunr.edu These genetic and molecular approaches are crucial for dissecting the complex enzymatic steps and regulatory networks of polyacetylene biosynthesis.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The understanding of the natural biosynthetic pathways of polyacetylenes has inspired the development of chemoenzymatic strategies for their synthesis. These approaches leverage the high selectivity of enzymes for specific transformations, combined with the versatility of chemical synthesis.

Synthetic Strategies and Methodologies for 13 Tetradecen 2,4 Diyn 1 Ol and Analogues

Total Synthesis Approaches to the Core Polyenynol Scaffold

Convergent and Linear Synthesis Strategies

The assembly of complex molecules can generally be approached through two main strategies: linear and convergent synthesis. differencebetween.comchemistnotes.com

| Characteristic | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Process | Step-by-step assembly on a single chain | Independent synthesis of fragments followed by coupling |

| Efficiency | Longer and less efficient, especially for complex molecules differencebetween.comchemistnotes.com | Shorter and more efficient, higher overall yield differencebetween.comchemistnotes.com |

| Yield | Overall yield drops significantly with each step wikipedia.org | Can result in better overall yields numberanalytics.com |

| Flexibility | Less flexible for analog synthesis | Allows for easier synthesis of analogs by modifying individual fragments numberanalytics.com |

Stereoselective Construction of Alkene and Alkyne Moieties

The biological activity of polyenynols can be highly dependent on the stereochemistry of the double bonds. Therefore, stereoselective methods for the construction of alkene and alkyne functionalities are critical.

The formation of the conjugated enyne system often involves the coupling of smaller, pre-functionalized fragments. The stereochemistry of the alkene can be controlled through various methods, including the use of stereoselective olefination reactions or the partial reduction of an alkyne precursor. For instance, the use of a Lindlar catalyst for the hydrogenation of an alkyne typically yields a cis-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), favor the formation of a trans-alkene. libretexts.orgpressbooks.pub

An iterative and stereodivergent approach has been developed for the synthesis of polyenes and polyynes, allowing for complete stereocontrol in forming both E- and Z-olefins from terminal alkynes. rsc.org This method relies on a sequence of high-yielding C-C bond couplings followed by stereospecific alkyne reductions. rsc.org

Key Coupling and Functionalization Reactions

The synthesis of the 13-tetradecen-2,4-diyn-1-ol scaffold relies on a toolbox of powerful chemical reactions for the formation of carbon-carbon bonds and the manipulation of functional groups.

Sonogashira Cross-Coupling and Related Alkyne Formations

The Sonogashira reaction is a cornerstone of polyyne synthesis. wikipedia.orgresearchgate.net This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper co-catalyst. wikipedia.org Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly useful for the synthesis of complex molecules. wikipedia.orgacs.org

The Sonogashira coupling is instrumental in constructing the enyne and di-yne functionalities present in the target molecule. For example, a vinyl halide fragment can be coupled with a terminal alkyne fragment to generate the enyne moiety with retention of the alkene stereochemistry. wikipedia.org Modifications to the standard Sonogashira conditions, such as using different palladium catalysts, ligands, and bases, have been developed to optimize yields and accommodate various substrates. academie-sciences.fracs.org

Selective Alkyne and Alkene Reductions

The selective reduction of alkynes is a critical step in the synthesis of polyenynols to introduce alkene functionalities with specific stereochemistry.

Partial Reduction to Alkenes: To form a cis (Z)-alkene, catalytic hydrogenation using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is commonly employed. libretexts.orgpressbooks.pubrsc.org This deactivation of the catalyst prevents over-reduction to the alkane. libretexts.orgpressbooks.pub For the synthesis of a trans (E)-alkene, a dissolving metal reduction using sodium or lithium in liquid ammonia is the method of choice. libretexts.orgpressbooks.pub

Complete Reduction to Alkanes: If the goal is to fully saturate an alkyne or alkene, standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide is effective. libretexts.orgorganic-chemistry.org

| Desired Product | Reagent/Catalyst | Stereochemistry | Reference |

|---|---|---|---|

| cis-Alkene from Alkyne | H₂, Lindlar's Catalyst | Syn-addition | libretexts.orgpressbooks.pub |

| trans-Alkene from Alkyne | Na or Li in liquid NH₃ | Anti-addition | libretexts.orgpressbooks.pub |

| Alkane from Alkyne/Alkene | H₂, Pd/C or PtO₂ | N/A | libretexts.orgorganic-chemistry.org |

Alkyne Isomerization and Migration Studies

The position of the triple bond in an alkyne can be altered through isomerization reactions, which can be a useful synthetic tool or an undesired side reaction. The "alkyne zipper" reaction involves the migration of an internal alkyne to a terminal position using a strong base. mdpi.com This contra-thermodynamic process is driven by the formation of a more stable terminal acetylide anion. mdpi.com

Conversely, under certain conditions, a terminal alkyne can isomerize to a more thermodynamically stable internal alkyne. stackexchange.com The choice of base and reaction conditions is crucial in controlling the position of the alkyne. For example, very strong bases like sodium amide tend to favor the formation of terminal alkynes. stackexchange.com The study of these isomerization processes is important to ensure the regiochemical integrity of the polyyne chain during synthesis. mdpi.comresearchgate.net In some cases, rhodium catalysts have been shown to catalyze the isomerization of alkynes to 1,3-dienes. rsc.org

Synthesis of Structurally Modified Analogues and Derivatives

The synthesis of analogues of this compound is crucial for exploring the chemical space around this natural product. Researchers have developed various strategies to create related structures by modifying the carbon chain, altering the functional groups, and controlling the stereoisomeric outcome of the reactions.

Chain Length and Branching Modifications

Modifications to the carbon chain, including altering its length and introducing branches, have been achieved through several synthetic routes. These changes can significantly impact the molecule's physical and biological properties.

One common strategy involves the coupling of smaller fragments. For instance, analogues with different chain lengths, such as (E)-2-octadecen-13-yn-1-ol and 2,13-octadecadiyn-1-ol, have been synthesized. kirj.ee The synthesis of 2,13-octadecadiyn-1-ol was accomplished by the bromination and subsequent alkylation of the dilithium (B8592608) derivative of 2-propyn-1-ol. kirj.ee Similarly, the synthesis of (Z, E)-4-Tetradecen-2,9-diyn-1-ol demonstrates the ability to vary the position of the unsaturated bonds within the carbon framework. semanticscholar.org

Another approach involves building the carbon skeleton through sequential additions. The synthesis of (E)-1-(t-Butyldimethylsilyl)oxy-4-tetradecen-2,8-diyn-6-ol, an analogue with a different oxygenation pattern and chain length, was achieved by coupling propargyl chloride with a tripentylborane solution. nih.gov Branching on the carbon chain has also been demonstrated. For example, the synthesis of 2-allyl-2-bromo-tetradecen-7,13-diyn-4-ol introduces an allyl group, adding complexity to the linear chain. uni-goettingen.de

Table 1: Examples of Synthesized Analogues with Chain Modifications

| Compound Name | Modification Type | Synthetic Precursors/Method | Reference |

|---|---|---|---|

| (E)-2-Octadecen-13-yn-1-ol | Chain Extension | Reduction of 2,13-octadecadiyn-1-ol with LiAlH₄ in THF | kirj.ee |

| 2,13-Octadecadiyn-1-ol | Chain Extension | Alkylation of the dilithium derivative of 2-propyn-1-ol | kirj.ee |

| (Z, E)-4-Tetradecen-2,9-diyn-1-ol | Isomeric Chain | Coupling reactions to form the enediyne structure | semanticscholar.org |

| (E)-1-(t-Butyldimethylsilyl)oxy-4-tetradecen-2,8-diyn-6-ol | Chain Extension & Functionalization | Coupling of propargyl chloride and tripentylborane | nih.gov |

Functional Group Interconversions on the Alcohol Moiety

The primary alcohol functional group in this compound and its analogues is a versatile handle for further chemical transformations. Interconverting this group into other functionalities can yield derivatives with different chemical reactivity and properties.

A significant transformation is the protection of the alcohol, which is a common step in multi-step syntheses to prevent unwanted reactions. The hydroxyl group can be converted to a silyl (B83357) ether, such as a t-butyldimethylsilyl (TBS) ether. nih.gov This is exemplified in the synthesis of (E)-1-(t-butyldimethylsilyl)oxy-4-tetradecen-2,8-diyn-6-ol. nih.gov

More drastic modifications include the complete removal of the hydroxyl group. A retro-Favorskii type defragmentation reaction has been observed when treating 2-alkyn-1-ols with superbases like KNH(CH₂)₃NH₂/H₂N(CH₂)₃NH₂. kirj.ee This reaction effectively removes the -CH₂OH fragment, leading to the formation of a terminal alkyne with yields ranging from 83-95%. kirj.ee This method represents a powerful tool for converting the alcohol into a simple alkyne terminus. kirj.ee

Another key interconversion is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. For example, the synthesis of (3E,5Z)-3,5-tetradecadienoic acid from a diynol precursor involves a Jones oxidation step to convert the alcohol to a carboxylic acid. researchgate.net

Table 2: Functional Group Interconversion Reactions

| Starting Material Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Primary Alcohol | t-Butyldimethylsilyl chloride, Imidazole | Silyl Ether | nih.gov |

| 2-Alkyn-1-ol | KNH(CH₂)₃NH₂/H₂N(CH₂)₃NH₂ (Superbase) | Terminal Alkyne | kirj.ee |

Isomeric Variants and Stereochemical Control

The synthesis of specific isomers of this compound and its analogues is critical, as the stereochemistry of the double bond (E/Z) and the positions of the triple bonds significantly influence the molecule's three-dimensional shape and biological function.

Stereoselective reduction is a key method for controlling the geometry of the double bond. The reduction of a diyne precursor can lead to a specific enyne isomer. For example, the reduction of a diynol with lithium aluminum hydride (LiAlH₄) can selectively reduce one of the triple bonds to form an (E)-double bond. kirj.eeresearchgate.net Specifically, in the synthesis of a 3,5-tetradecadiyn-1-ol analogue, LiAlH₄ was found to reduce only the triple bond in the γ-position relative to the alcohol. researchgate.net Alternative reducing agents like dialkylboranes (e.g., disiamylborane) are also used for the stereospecific reduction of triple bonds to yield (Z)-olefins. researchgate.net

Isomerization reactions are also employed to alter the positions of the unsaturated bonds. The use of superbases, such as alkali metal amides in ethylenediamine (B42938) (NaEDA/EDA), can induce the migration of triple bonds along the carbon chain. kirj.eesemanticscholar.org However, the success of this "acetylenic zipper" reaction is highly dependent on the substrate's structure. For instance, while some alkynols isomerize to terminal alkynols in high yield, the isomerization of conjugated diynes can be less efficient. kirj.eenih.gov It has been noted that the presence and position of other functional groups can substantially influence the outcome of these isomerization reactions. semanticscholar.org The stereochemistry of existing double bonds can also be affected, with Z/E isomerization sometimes occurring under the reaction conditions. semanticscholar.org

The Cadiot-Chodkiewicz cross-coupling reaction, which couples a terminal alkyne with a 1-haloalkyne, is a powerful tool for constructing unsymmetrical diynes, providing a controlled method for building the core structure of these molecules before stereoselective reduction steps. researchgate.net

Chemical Reactivity and Transformation Studies of 13 Tetradecen 2,4 Diyn 1 Ol

Reactions Involving Conjugated Alkyne Systems

The conjugated diyne core of 13-Tetradecen-2,4-diyn-1-ol is a region of high electron density and unsaturation, making it susceptible to a variety of chemical transformations. The reactivity of such systems is a subject of broad interest in organic synthesis. mdpi.comuwr.edu.plrsc.org

Nucleophilic and Electrophilic Additions to Alkynes

The conjugated alkyne system is prone to both nucleophilic and electrophilic attack. The polarization of the alkyne bonds, potentially influenced by the adjacent alcohol and alkyl chain, dictates the regioselectivity of these additions.

Nucleophilic Addition: In related polyyne systems, nucleophilic additions, such as those involving amines or thiols, have been observed. cdnsciencepub.com For symmetrically substituted polyynes, nucleophilic attack often occurs at the terminal carbon (α-carbon) of the conjugated system. cdnsciencepub.com In the case of polarized diynones, the addition can occur at the acetylenic carbon furthest from the electron-withdrawing group. cdnsciencepub.comresearchgate.net Given the structure of this compound, nucleophiles could potentially add to the C-2 or C-4 positions, with the regioselectivity influenced by reaction conditions and the nature of the nucleophile.

Electrophilic Addition: Electrophilic additions to diyne systems are also a key area of their reactivity. For instance, the hydroelementation of diynes, including hydroboration and hydrosilylation, can lead to the formation of enynes, dienes, or other functionalized products. rsc.org The regio- and stereoselectivity of these additions are highly dependent on the catalyst and reaction conditions employed. rsc.orgmdpi.com For example, ruthenium-catalyzed hydroboration of 1,3-diynes can yield boryl-substituted enynes with high yields. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

The alkyne functionalities in polyynes are known to participate in various cycloaddition reactions, providing pathways to complex cyclic and heterocyclic structures. uwr.edu.plresearchgate.net

Diels-Alder Reactions: While less common for simple alkynes as dienophiles compared to alkenes, highly reactive dienes can react with the alkyne moieties. More significantly, polyynes can be precursors to arynes, which are potent dienophiles in hexadehydro-Diels-Alder reactions, leading to the formation of polyacenes. nih.gov This type of domino reaction transforms acyclic polyynes into fused aromatic ring systems. nih.gov

Click Chemistry: The term "click chemistry" often refers to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which form triazoles. These reactions are highly efficient and regioselective. While CuAAC is limited to terminal alkynes, RuAAC can react with both terminal and internal alkynes. nih.gov This makes the internal diyne system of this compound a potential substrate for RuAAC, offering a method for its derivatization and linkage to other molecules. nih.gov

Transformations of the Terminal Alkene Moiety

The terminal double bond at the C-13 position represents another site for selective chemical modification, distinct from the conjugated diyne system.

Hydroboration and Halogenation Reactions

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Applied to the terminal alkene of this compound, it would be expected to yield a primary alcohol at the C-14 position, transforming the molecule into a diol with a preserved diyne functionality. The selectivity of hydroboration for the alkene over the alkynes would be a critical factor.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihaloalkane at the C-13 and C-14 positions. This reaction proceeds via a halonium ion intermediate and typically results in anti-addition of the two halogen atoms.

Epoxidation and Dihydroxylation Studies

Epoxidation: The terminal alkene can be converted to an epoxide using peroxy acids like m-CPBA. This reaction would form an oxirane ring at the C-13 and C-14 positions, providing a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: Dihydroxylation of the alkene would yield a diol at positions C-13 and C-14. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Reactivity of the Primary Alcohol Functionality

The primary alcohol at the C-1 position is a versatile functional group that can undergo a range of transformations common to alcohols. msu.edu

Oxidation: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to carboxylic acids using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The choice of oxidant would be crucial to avoid unwanted reactions with the alkyne and alkene moieties.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is a fundamental reaction for creating derivatives with potentially altered physical or biological properties. The Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. libretexts.org

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.org These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. libretexts.org

Oxidation and Reduction Pathways

The presence of both oxidizable (alcohol) and reducible (alkyne, alkene) functional groups allows for a range of selective transformations.

Oxidation:

The primary alcohol group is the most susceptible to oxidation. Depending on the reagent and reaction conditions, it can be converted to either an aldehyde or a carboxylic acid.

To Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) are typically used for the selective oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. chegg.com

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or potassium dichromate(VI) in acidic conditions, will oxidize the primary alcohol to a carboxylic acid. docbrown.info The intermediate aldehyde is also susceptible to oxidation under these conditions. docbrown.info

Reduction:

The unsaturation in the carbon chain, specifically the two triple bonds and one double bond, are targets for reduction. Catalytic hydrogenation is a common method for this transformation. The selectivity of the reduction depends on the catalyst and reaction conditions.

Alkynes to Alkanes: Complete reduction of both the alkyne and alkene functionalities to the corresponding saturated alkane, 1-tetradecanol, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. pressbooks.publibretexts.org

Alkynes to cis-Alkenes: Partial hydrogenation using a "poisoned" or deactivated catalyst, such as the Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), can selectively reduce the alkynes to cis-alkenes. pressbooks.publibretexts.org This would yield (2Z,4Z,13Z)-tetradecatrien-1-ol.

Alkynes to trans-Alkenes: Dissolving metal reductions, for instance, using sodium or lithium in liquid ammonia (B1221849) at low temperatures, can selectively reduce the alkynes to trans-alkenes. pressbooks.publibretexts.org This would result in the formation of (2E,4E,13Z)-tetradecatrien-1-ol.

The following table summarizes the predicted outcomes of key oxidation and reduction reactions.

| Starting Material | Reagent/Catalyst | Predicted Major Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC) | 13-Tetradecen-2,4-diynal | Aldehyde |

| This compound | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 13-Tetradecen-2,4-diynoic acid | Carboxylic Acid |

| This compound | H₂ / Pd/C | 1-Tetradecanol | Saturated Alcohol |

| This compound | H₂ / Lindlar Catalyst | (2Z,4Z,13Z)-Tetradecatrien-1-ol | Triene Alcohol |

| This compound | Na / NH₃ (l) | (2E,4E,13Z)-Tetradecatrien-1-ol | Triene Alcohol |

Esterification and Etherification Reactions

The nucleophilic primary alcohol is the site for esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative.

Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form an ester. chemguide.co.ukwikipedia.org The reaction is reversible and often requires removal of water to drive it to completion. wikipedia.org

Reaction with Acyl Chlorides or Anhydrides: For a more rapid and irreversible reaction, acyl chlorides or acid anhydrides can be used. chemguide.co.uk These reactions are typically faster than Fischer-Speier esterification. chemguide.co.uk

Etherification:

Etherification involves the conversion of the alcohol into an ether.

Williamson Ether Synthesis: This method would first involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

Lewis Acid-Catalyzed Etherification: Propargylic alcohols can undergo etherification in the presence of Lewis acids. jst.go.jpnih.gov This suggests that under certain acidic conditions, the hydroxyl group of this compound could be substituted.

The table below illustrates potential esterification and etherification products.

| Reaction Type | Reagent 1 | Reagent 2 | Predicted Major Product | Product Class |

| Fischer Esterification | This compound | Acetic Acid (CH₃COOH) / H⁺ | 13-Tetradecen-2,4-diyn-1-yl acetate | Ester |

| Acylation | This compound | Acetyl Chloride (CH₃COCl) | 13-Tetradecen-2,4-diyn-1-yl acetate | Ester |

| Williamson Ether Synthesis | This compound | 1. NaH; 2. Methyl Iodide (CH₃I) | 1-methoxy-13-tetradecen-2,4-diyne | Ether |

Rearrangement and Isomerization Pathways

The unsaturated framework of this compound allows for potential rearrangement and isomerization reactions, altering the position or geometry of the multiple bonds.

Alkyne Migration Mechanisms

The positions of the triple bonds in the polyyne chain are not necessarily fixed and can potentially migrate under certain conditions, typically involving strong bases. This is a common phenomenon in alkynes, known as the acetylene (B1199291) zipper reaction. The highly conjugated nature of the diyne system in this compound might influence the energetics and feasibility of such migrations.

A potential, though less common, rearrangement is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which can involve alkyne migration in the formation of polyynes from 1,1-dihaloolefins. cdnsciencepub.comscholaris.ca An unusual "alkyne hopping" has also been noted for a dicobalt group along a polyyne chain, though this is a specialized organometallic process. researchgate.net

Stereoisomerization of the Alkene Moiety

The double bond at the C13 position is expected to exist predominantly as the more stable Z (cis) or E (trans) isomer. Interconversion between these stereoisomers can be induced.

Photocatalytic Isomerization: The Z/E isomerization of alkenes can be achieved through photocatalysis. nih.govnih.gov This method often utilizes a photosensitizer that transfers energy to the alkene, allowing for rotation around the carbon-carbon double bond. nih.gov

Metal-Catalyzed Isomerization: Various transition metal catalysts, including palladium complexes, are known to facilitate the isomerization of alkenes. sioc-journal.cn These reactions can proceed through different mechanisms, sometimes allowing for selective conversion to the thermodynamically more stable isomer. researchgate.net

The potential for these rearrangements highlights the dynamic nature of the molecule's structure under various chemical environments.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolomics Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification and structural analysis of 13-tetradecen-2,4-diyn-1-ol. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. The molecular formula of this compound is C14H20O. uni.lu

In the context of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, liquid chromatography-mass spectrometry (LC-MS) is frequently employed. nih.govresearchgate.net An untargeted LC-MS-based plasma metabolomics study identified this compound as a differentially expressed metabolite in male participants with Parkinson's disease compared to healthy controls. nih.govresearchgate.net The high-resolution capabilities of modern mass spectrometers are crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in complex biological samples.

The table below presents predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry, a technique that adds another dimension of separation based on the ion's size and shape. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 205.15869 | 154.8 |

| [M+Na]+ | 227.14063 | 163.3 |

| [M-H]- | 203.14413 | 154.6 |

| [M+NH4]+ | 222.18523 | 167.3 |

| [M+K]+ | 243.11457 | 158.6 |

| [M+H-H2O]+ | 187.14867 | 141.6 |

| [M+HCOO]- | 249.14961 | 163.2 |

| [M+CH3COO]- | 263.16526 | 210.4 |

| [M+Na-2H]- | 225.12608 | 155.5 |

| [M]+ | 204.15086 | 148.0 |

| [M]- | 204.15196 | 148.0 |

Data sourced from PubChemLite. uni.lu

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a molecule with the complexity of this compound, which contains multiple overlapping signals, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's carbon skeleton. ua.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). wikipedia.orgyoutube.com This is particularly useful for piecing together different fragments of the molecule and for identifying the positions of quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry, such as the geometry of the double bond (E/Z) in this compound. ua.es

Application of Deuterium (B1214612) Labeling in NMR Studies

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. science.gov

For this compound, key expected vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C≡C stretch: Weak to medium bands in the region of 2100-2260 cm⁻¹ for the diyne functionality. Conjugation can influence the intensity and position of these bands.

C=C stretch: A band in the region of 1620-1680 cm⁻¹ for the alkene double bond.

C-H stretches: Bands for sp, sp², and sp³ hybridized C-H bonds will appear in their respective characteristic regions.

C-O stretch: A band in the 1000-1260 cm⁻¹ region for the alcohol C-O bond.

FTIR and Raman are complementary techniques. For instance, the symmetrical diyne C≡C stretch may be weak in the IR spectrum but strong in the Raman spectrum.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., CD, ORD)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, related natural products and synthetic intermediates can be. If chiral centers were present, for example, through enzymatic hydroxylation or asymmetric synthesis, CD and ORD would be critical for assigning the stereochemistry. These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting spectra, often compared with computational predictions, can reveal the absolute configuration of stereocenters.

Mechanistic Studies of Biological Activities of 13 Tetradecen 2,4 Diyn 1 Ol

Antimicrobial Activity Investigations (e.g., Bacterial, Fungal Inhibition)

Polyacetylenes, including 13-tetradecen-2,4-diyn-1-ol, have been recognized for their role in plant defense against microbial pathogens. core.ac.uk Research has shown that this compound inhibits the growth of some bacteria and fungi. lipidbank.jp

The precise molecular targets of this compound in microorganisms are a subject of ongoing research. However, the lipophilic nature of polyacetylenes suggests that they may disrupt the integrity and function of microbial cell membranes. The conjugated triple bonds in their structure contribute to their chemical reactivity and biological activity. researchgate.net Some studies on similar polyacetylenes indicate that they can interfere with essential cellular processes. For instance, some polyacetylenes have been found to inhibit HIV reverse transcriptase. researchgate.net

The antimicrobial efficacy of polyacetylenes is closely linked to their chemical structure. The presence and arrangement of the conjugated diyne system are crucial for their activity. Alterations in the length of the carbon chain, the position of the double bond, and the presence of other functional groups can significantly impact their antimicrobial potency. For example, the stereochemistry of related polyacetylenes has been shown to result in significant differences in their biological properties. core.ac.uk

Target Identification and Molecular Mechanism of Action in Microorganisms

Ichthyotoxic Activity Studies

In addition to its antimicrobial properties, this compound has demonstrated ichthyotoxic activity, meaning it is toxic to fish. lipidbank.jp This property is also attributed to the unique chemical structure of polyacetylenes.

The exact cellular and biochemical targets of this compound in aquatic organisms are not fully elucidated. However, it is hypothesized that the compound's toxicity may stem from its ability to interact with and disrupt vital physiological processes in fish. The lipophilic nature of the molecule could facilitate its absorption across gill membranes, leading to systemic toxicity.

Studies on the ichthyotoxic effects of this compound would involve determining the dose-response relationship to quantify its potency. This would include establishing the concentration at which the compound elicits toxic effects in various fish species. Comparative studies with other known ichthyotoxins would help in understanding its relative potency.

Cellular and Biochemical Targets in Aquatic Organisms

Exploration of Other Reported Biological Activities (e.g., Antiproliferative, Anti-inflammatory)

Beyond its antimicrobial and ichthyotoxic effects, this compound and related polyacetylenes have been investigated for other potential biological activities.

Extracts containing polyacetylenes from plants like Oplopanax elatus have shown antiproliferative activity against various human cancer cell lines, including breast, stomach, and colon cancer cells. nih.gov The mechanism of this antiproliferative action has been linked to the induction of apoptosis. nih.gov Other polyacetylenes, such as falcarinol, have also demonstrated potent anticancer properties. mmsl.cz

Some polyacetylene derivatives have been reported to possess anti-inflammatory activity. researchgate.net For example, oploxynes A and B, isolated from Oplopanax elatus, inhibited the production of nitric oxide (NO), a key inflammatory mediator. koreamed.org This suggests that this compound may also have anti-inflammatory potential, a characteristic that warrants further investigation. Additionally, methanolic extracts of Acalypha indica, which contain this compound, have shown cytotoxic activity against brine shrimp. nih.gov

Interactive Data Table: Reported Biological Activities of Polyacetylenes

| Compound/Extract | Biological Activity | Cell Line/Organism | Key Findings | Reference |

| Oplopanax elatus extract (containing polyacetylenes) | Antiproliferative | Human breast (MCF-7), colon (HCT-116), and stomach (AGS) cancer cells | Remarkably suppressed proliferation; induced apoptosis in HCT-116 cells. | nih.gov |

| Falcarindiol (from Oplopanax elatus) | Antiproliferative | Colon cancer cells | Possessed the strongest antiproliferative activity among isolated polyacetylenes. | nih.gov |

| Oploxynes A and B (from Oplopanax elatus) | Anti-inflammatory | LPS-treated macrophages | Inhibited LPS-induced nitric oxide (NO) production. | koreamed.org |

| This compound | Antimicrobial | Bacteria and Fungi | Inhibits the growth of some bacteria and fungi. | lipidbank.jp |

| This compound | Ichthyotoxic | Fish | Exhibited ichthyotoxicity. | lipidbank.jp |

| Acalypha indica methanolic extract (containing this compound) | Cytotoxic | Brine shrimp | Showed potential cytotoxic activity (LC50: 140.02 µg/mL). | nih.gov |

In vitro Cell-Based Assays for Molecular and Cellular Effects

The biological activity of this compound has been inferred from studies on plant extracts containing this compound. For instance, a methanolic extract from the leaves of Acalypha indica, which was found to contain this compound through Gas Chromatography-Mass Spectrometry (GC-MS) analysis, demonstrated notable cytotoxic activity. nih.gov

In a brine shrimp lethality assay, a common preliminary test for cytotoxicity, the A. indica leaf extract showed a median lethal concentration (LC50) of 140.02 µg/mL. nih.gov While this indicates the presence of potent cytotoxic constituents, the specific contribution of this compound to this activity was not individually quantified. The study also reported that the extract possessed good scavenging activity against DPPH, H2O2, and hydroxyl radicals. nih.gov Further research has noted that this compound exhibits ichthyotoxicity (toxicity to fish) and inhibits the growth of some bacteria and fungi. lipidbank.jp

Table 1: Bioactivity of Acalypha indica Leaf Extract Containing this compound

| Assay Type | Activity Metric | Result | Source(s) |

|---|---|---|---|

| Cytotoxicity | Brine Shrimp Lethality | LC50: 140.02 µg/mL | nih.gov |

| Antimicrobial | Growth Inhibition | Active against some bacteria and fungi | lipidbank.jp |

| Ichthyotoxicity | Fish Toxicity | Exhibited toxic effects | lipidbank.jp |

Elucidation of Signal Transduction Pathways and Protein Interactions

Direct studies on the signal transduction pathways modulated by this compound are limited. However, the mechanism of action for the broader class of polyacetylenes offers significant clues. The defining feature of these molecules is the presence of conjugated triple bonds, which renders them highly reactive alkylating agents. This reactivity allows them to form stable, often covalent, bonds with biological macromolecules, particularly proteins.

It is hypothesized that this interaction with proteins is a primary driver of their biological effects. For example, some polyacetylenes show a pronounced affinity for proteins involved in critical signaling pathways, which can lead to potent cytotoxic effects. mdpi.com Computational studies on structurally similar C14-polyacetylene compounds, such as Echinophorin A, B, and D, have explored their interaction with the Transient Receptor Potential Channel A1 (TRPA1) protein. nih.gov These studies suggest that the arrangement of triple and double bonds in the C14 backbone is crucial for regulating TRPA1 bioactivity, a key protein in sensory signaling. nih.gov

Investigation of Enzyme Inhibition/Activation Profiles

While specific enzyme inhibition or activation data for this compound is not extensively documented, research on related polyacetylenes provides a framework for potential mechanisms. Many natural polyacetylenes are known to interfere with enzymatic processes. For instance, tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a target for some polyacetylene-containing extracts. mdpi.com

Computational docking studies have been used to predict the interaction of various polyacetylenes with specific enzymes. Although this compound was not included in these specific analyses, the findings for similar structures are informative. The general structural motif of a long hydrocarbon chain with multiple unsaturated bonds suggests potential interactions with enzymes that have hydrophobic binding pockets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlating Structural Features with Mechanistic Biological Outcomes

The biological activity of polyacetylenes like this compound is intrinsically linked to their unique chemical structure. Key structural features that determine their bioactivity include:

The Polyacetylene Moiety: The conjugated diyne (-C≡C-C≡C-) system is the most reactive part of the molecule and is considered the primary toxophore. This region can readily react with nucleophiles in biological systems, such as amino acid residues in proteins or bases in DNA, leading to cellular disruption and cytotoxicity.

The Hydroxyl Group: The primary alcohol (-CH2OH) at position 1 imparts polarity to the molecule, affecting its solubility and ability to form hydrogen bonds with target proteins or enzymes.

Chain Length: The 14-carbon backbone influences the lipophilicity of the compound, which governs its ability to cross cell membranes and distribute within biological systems.

Studies on other C14-polyacetylenes have shown that the type and number of unsaturated bonds are crucial determinants of their biological activity. nih.gov The specific arrangement of the two triple bonds and one double bond in the C14 backbone is vital for activity, as demonstrated in studies of TRPA1 channel modulation. nih.gov

Computational Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms used to predict the biological activity of chemical compounds based on their molecular structure. protoqsar.commdpi.com These computational tools are invaluable for screening compounds and predicting their properties without the need for extensive laboratory testing. protoqsar.com

For polyacetylenes, computational modeling has been used to predict potential biological targets and understand interactions at a molecular level. For example, in silico studies have investigated the binding of C14-polyacetylenes to the TRPA1 receptor, identifying potential binding sites and correlating molecular properties like lipophilicity (logP) and electronic characteristics with binding affinity. nih.gov

Additionally, predictive computational tools can estimate various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Public databases like PubChem provide computationally predicted values for properties such as the octanol-water partition coefficient (XlogP) and collision cross-section (CCS), which relates to the molecule's size and shape in the gas phase. uni.lu

Table 2: Predicted Physicochemical Properties and Identifiers for this compound

| Property/Identifier | Value/Type | Source(s) |

|---|---|---|

| Molecular Formula | C14H20O | nih.gov |

| Molecular Weight | 204.31 g/mol | nih.gov |

| XlogP3 (Predicted) | 3.8 | nih.gov |

| Predicted CCS ([M+H]+) | 154.8 Ų | uni.lu |

| InChIKey | CENJVOWTHMJWMU-UHFFFAOYSA-N | uni.lu |

These computational predictions, combined with SAR analysis, provide a theoretical foundation for understanding and predicting the biological activities of this compound and guiding future research into its therapeutic potential.

Chemical Biology and Applied Research Perspectives

13-Tetradecen-2,4-diyn-1-ol as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The structure of this compound, with its reactive polyacetylene chain, makes it a candidate for development into a chemical probe to investigate cellular pathways and identify protein targets. frontiersin.org

Synthesis of Labeled Analogues for Target Engagement Studies

To identify the cellular binding partners of a bioactive compound, labeled analogues are indispensable tools. frontiersin.org These analogues typically incorporate a reporter tag, such as a radioisotope or a fluorophore, or a bioorthogonal handle for subsequent attachment of a reporter. The synthesis of labeled versions of this compound would be a critical step in elucidating its mechanism of action.

Table 1: Potential Labeling Strategies for this compound

| Labeling Strategy | Description | Potential Attachment Site |

| Radiolabeling | Incorporation of a radioactive isotope (e.g., ³H, ¹⁴C) allows for sensitive detection and quantification in biological samples. This can be achieved through synthetic routes using radiolabeled precursors. | The carbon backbone or specific functional groups. |

| Fluorescent Labeling | A fluorophore can be attached to the molecule to enable visualization of its subcellular localization and interaction with targets using fluorescence microscopy. | The terminal hydroxyl group could be a site for esterification or etherification with a fluorescent tag. |

| Bioorthogonal Labeling | The introduction of a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, allows for "click chemistry" ligation to a reporter tag in situ or in vitro. Since this compound already contains a terminal alkene, this could potentially be modified or the synthesis could be adapted to include an azide or a different alkyne handle. | The terminal alkene could be a site for modification. |

The terminal alkyne within the diyne system of this compound is a particularly attractive feature for creating chemical probes. This functional group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. mdpi.com This allows for the attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, with minimal perturbation to the parent molecule's structure and bioactivity.

Use in Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to covalently label active enzymes in complex biological systems. universiteitleiden.nlnih.gov These probes typically consist of a reactive group (or "warhead") that targets a specific class of enzymes and a reporter tag. The inherent reactivity of the conjugated diyne system in this compound suggests its potential as a scaffold for the development of activity-based probes. researchgate.net

Polyacetylenes are known to be reactive towards nucleophilic amino acid residues in proteins, which could allow them to act as covalent inhibitors. researchgate.net This reactivity could be harnessed to design ABPP probes based on the this compound structure. Such probes could be used to:

Identify novel protein targets: By incubating a probe based on this compound with cell lysates or live cells, covalently modified proteins could be identified using mass spectrometry. researchgate.net

Profile enzyme activity: Changes in the labeling pattern of the probe in response to different biological stimuli or disease states could provide insights into the functional state of the targeted enzymes. universiteitleiden.nl

Screen for inhibitors: In a competitive ABPP format, the displacement of the probe by other small molecules can be used to screen for new enzyme inhibitors. annualreviews.org

The alkyne functionality within the molecule could serve as a handle for the attachment of reporter tags via click chemistry, a common strategy in modern ABPP probe design. mdpi.com

Potential as a Scaffold for Novel Bioactive Molecule Development

A scaffold in medicinal chemistry refers to the core structure of a molecule that can be systematically modified to create a library of analogues with diverse biological activities. The polyacetylene backbone of this compound represents a promising scaffold for the development of new therapeutic agents, particularly given the known cytotoxic and antimicrobial properties of related polyacetylenes. mdpi.comnih.gov

Rational Design and Synthesis of Modified Analogues

Rational drug design involves the creation of new medications based on a knowledge of the biological target. mdpi.com Once the cellular targets of this compound are identified, its structure can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Changes | Desired Outcome |

| Hydroxyl Group | Esterification, etherification, oxidation to an aldehyde or carboxylic acid. | Altering polarity, metabolic stability, and potential for hydrogen bonding. |

| Alkene Group | Reduction, epoxidation, dihydroxylation, or replacement with other functional groups. | Modifying the overall shape and reactivity of the molecule. |

| Diyne System | Altering the length of the polyacetylene chain, or introducing substituents. | Tuning the electrophilicity and geometry of the core scaffold. |

| Alkyl Chain | Varying the length, introducing branching, or incorporating cyclic structures. | Modifying lipophilicity and interaction with hydrophobic binding pockets. |

Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, would be crucial in guiding the rational design of more potent and selective analogues. nih.gov For instance, the synthesis and biological evaluation of a library of derivatives with variations at the hydroxyl and alkene termini could reveal key structural requirements for bioactivity.

High-Throughput Screening of Derivatized Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The creation of a diverse library of compounds based on the this compound scaffold would be a powerful approach to discover new biological functions. vipergen.com

The synthetic accessibility of the terminal functional groups of this compound makes it well-suited for combinatorial chemistry approaches to generate such libraries. vipergen.com These libraries could then be screened in a variety of HTS assays to identify compounds with novel activities, such as:

Anticancer agents: Screening against a panel of cancer cell lines to identify compounds with potent and selective cytotoxicity. mdpi.com

Antimicrobial agents: Testing against a range of pathogenic bacteria and fungi.

Enzyme inhibitors: Using biochemical assays to identify compounds that inhibit specific enzymes of therapeutic relevance.

The data generated from HTS campaigns can provide valuable starting points for lead optimization and the development of new therapeutic candidates.

Future Directions in Polyacetylene Research

The field of polyacetylene research continues to evolve, driven by advances in synthetic chemistry, chemical biology, and analytical techniques. Future research on this compound and related polyacetylenes is likely to focus on several key areas:

Target Deconvolution: A major focus will be on the definitive identification of the cellular targets of bioactive polyacetylenes. The use of advanced chemical proteomics techniques, such as competitive ABPP and quantitative mass spectrometry, will be crucial in this endeavor. frontiersin.org

Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular studies will be needed to elucidate the precise mechanisms by which these compounds exert their biological effects.

Biosynthetic Engineering: A deeper understanding of the biosynthetic pathways of polyacetylenes in their natural sources could enable the engineered production of novel analogues with improved properties. nih.gov

Development of Drug Delivery Systems: For polyacetylenes with therapeutic potential, the development of effective drug delivery systems will be important to improve their solubility, stability, and bioavailability.

Exploration of New Biological Activities: The vast chemical space of polyacetylene derivatives remains largely unexplored. Continued screening of natural and synthetic polyacetylenes will likely uncover new and unexpected biological activities. researchgate.netacs.org

Advancements in Sustainable Isolation and Production Methods

The isolation and production of polyacetylenes, including this compound, are transitioning towards more sustainable and environmentally conscious methodologies. Traditionally, isolation relies on solvent extraction from plant sources. For instance, this compound has been identified as a constituent of Acalypha indica, where preliminary phytochemical screening and extraction are often the first steps. nih.govphcogrev.com The methanolic extract of A. indica leaves, containing a rich diversity of phytochemicals like phenols, flavonoids, and saponins, has been shown to contain this compound. nih.gov

Standard isolation procedures involve defatting the plant material with solvents like dichloromethane, followed by extraction with methanol (B129727)/water mixtures. nih.gov While effective, the use of conventional organic solvents raises environmental and safety concerns. Advancements in green chemistry are pushing for the adoption of more sustainable techniques for the extraction of such natural products. These modern approaches aim to reduce solvent consumption, decrease energy usage, and utilize renewable resources.

Future sustainable isolation of this compound and related polyacetylenes could increasingly rely on methods such as Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE) with CO2, and Ultrasound-Assisted Extraction (UAE). These techniques offer significant advantages over traditional methods, including higher efficiency, shorter extraction times, and the use of greener solvents.

Beyond extraction from natural sources, biotechnological production represents a promising sustainable avenue. The biosynthesis of complex molecules like polyacetylenes often involves specific enzymatic pathways within plants. Understanding these pathways could enable their reconstruction in microbial hosts like yeast or bacteria, allowing for controlled and scalable production through fermentation. This approach avoids the complexities of agricultural production and extraction, offering a more consistent and potentially higher-yielding source of the compound. Furthermore, strategies involving pheromones and RNA interference (RNAi) are being explored for pest control, which could indirectly support the sustainable cultivation of source plants by reducing the need for chemical pesticides. google.com

Table 1: Comparison of Extraction Techniques for Plant-Based Polyacetylenes

| Technique | Principle | Advantages | Disadvantages | Sustainability Aspect |

| Conventional Solvent Extraction | Utilizes organic solvents (e.g., methanol, hexane) to dissolve target compounds based on polarity. nih.gov | Well-established, effective for a wide range of compounds. | High solvent consumption, potential toxicity, lengthy process. | Low sustainability; efforts focus on solvent recycling. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. science.gov | Reduced extraction time, lower solvent volume, improved yield. | Requires specialized equipment, potential for thermal degradation. | High; reduces energy and solvent use. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (often CO2) as the extraction solvent. mdpi.com | Highly selective, solvent-free final product, non-toxic solvent. | High initial equipment cost, may not be efficient for polar compounds. | Very high; uses a green, recyclable solvent. |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Increased efficiency, works at lower temperatures, less solvent. | Localized high temperatures can degrade compounds, equipment erosion. | High; energy-efficient and reduces solvent needs. |

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, particularly metabolomics, are pivotal in identifying and quantifying compounds like this compound in complex biological samples, providing insights into their biological context and potential roles in metabolic pathways. Untargeted metabolomics, which aims to measure as many small molecules as possible, has successfully identified this polyacetylene in human plasma. researchgate.netnih.gov

A notable study utilizing untargeted liquid chromatography-mass spectrometry (LC-MS)-based plasma metabolomics successfully profiled a wide array of metabolites in patients with Parkinson's disease and healthy controls. nih.gov In this comprehensive analysis, this compound was identified and quantified, demonstrating the power of omics to detect specific lipids and fatty acyls in biological fluids. researchgate.netnih.gov The detection of such compounds can help in understanding metabolic differences between different physiological or pathological states. researchgate.net

The identification process in these studies relies on high-resolution analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF/MS). nih.gov These sensitive techniques allow for the detection and structural elucidation of compounds even at low concentrations. In a study on Acalypha indica, GC-MS analysis of a methanolic extract revealed the presence of this compound among 13 compounds identified. nih.gov

The integration of these omics-derived data with other biological information can create a comprehensive profile of a compound's activity. For example, by correlating the levels of this compound with clinical data or the expression levels of specific genes (transcriptomics) and proteins (proteomics), researchers can begin to formulate hypotheses about its function and mechanism of action within a biological system.

Table 2: Metabolomics Data for this compound in Human Plasma

| Parameter | Value/Result | Reference |

| Lipid Maps ID | LMFA05000016 | nih.gov |

| m/z | 249.149 | nih.gov |

| Retention Time (min) | 5.796 | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Fold Change (PD vs. Control) | 1.568 | nih.gov |

| P-value | <0.001 | nih.gov |

| VIP Score | 1.675 | nih.gov |

Data sourced from a supplementary table in a plasma metabolomics study. nih.gov

Computational Chemistry and In Silico Approaches for Structure-Function Prediction

Computational chemistry and in silico modeling provide powerful tools for predicting the physicochemical properties, biological activities, and structure-function relationships of chemical compounds like this compound before undertaking extensive laboratory experiments. These approaches are crucial for accelerating drug discovery and understanding molecular interactions.

Public databases like PubChem utilize computational methods to predict key properties. uni.lu For this compound, these predictions offer insights into its behavior in biological systems. For example, the predicted XlogP value suggests its lipophilicity, while predicted collision cross-section (CCS) values provide information about its shape and size in the gas phase, which is relevant for mass spectrometry-based identification. uni.lu

Molecular docking is a prominent in silico technique used to predict how a molecule binds to a specific protein target. While direct docking studies on this compound are not widely published, research on structurally similar polyacetylenes from plants like Bidens pilosa illustrates the utility of this approach. undip.ac.idresearchgate.net In one such study, various polyacetylene derivatives were docked against the InhA protein of Mycobacterium tuberculosis to predict their potential as antibacterial agents. undip.ac.idresearchgate.net These simulations calculate binding energies and identify key amino acid interactions, helping to prioritize compounds for further testing. undip.ac.id This methodology could be readily applied to this compound to explore its potential interactions with a wide range of biological targets.

Furthermore, in silico tools are used for ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. researchgate.net These models can forecast a compound's pharmacokinetic properties and potential toxicity, which are critical parameters in the development of therapeutic agents. researchgate.net By applying these computational analyses to this compound, researchers can gain a comprehensive theoretical understanding of its potential as a bioactive molecule.

Table 3: Computationally Predicted Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C14H20O | PubChem nih.gov |

| Monoisotopic Mass | 204.15141 Da | PubChem uni.lu |

| XlogP | 4.3 | PubChem (Predicted) uni.lu |

| Predicted CCS ([M+H]+) | 154.8 Ų | CCSbase / PubChemLite uni.lu |

| Predicted CCS ([M+Na]+) | 163.3 Ų | CCSbase / PubChemLite uni.lu |

| Predicted CCS ([M-H]-) | 154.6 Ų | CCSbase / PubChemLite uni.lu |

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of 13-Tetradecen-2,4-diyn-1-ol?

Methodological Answer:

- High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): Used to confirm molecular weight and fragmentation patterns, as demonstrated in the identification of related fatty alcohols in phytochemical studies .

- Nuclear Magnetic Resonance (NMR): Employ 1H and 13C NMR to resolve structural features, particularly the positions of the triple bonds (2,4-diyn) and the hydroxyl group. Compare spectral data with databases like NIST Chemistry WebBook for validation .

- Gas Chromatography (GC): Optimize temperature gradients to separate isomers, especially for volatile derivatives (e.g., acetates or silyl ethers) .

Q. How can researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .

- Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or polymerization .

- Emergency Protocols: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations . Refer to safety data sheets (SDS) from ChemScene or Aladdin for toxicity profiles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data during structural characterization?

Methodological Answer:

- Cross-Validation with Multiple Techniques: Combine NMR, IR, and HR-LC-MS to address ambiguities. For example, IR can confirm hydroxyl groups, while 2D NMR (e.g., COSY, HMBC) clarifies connectivity in polyunsaturated systems .

- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts or compare with synthetic analogs (e.g., montiporic acid derivatives) to validate assignments .

- Collaborative Databases: Submit raw spectral data to platforms like PubChem or NIST for peer validation .

Q. How can the synthesis of this compound be optimized for yield and selectivity?

Methodological Answer:

- Protecting Group Strategies: Introduce tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl moiety during alkyne coupling steps, as seen in syntheses of related diynols .

- Catalytic Systems: Use Sonogashira or Cadiot-Chodkiewicz coupling for diyne formation, with palladium/copper catalysts to enhance regioselectivity .

- Purification: Employ flash chromatography with silver nitrate-impregnated silica to separate conjugated alkynes from byproducts .

Q. What methodologies are suitable for evaluating the ecological toxicity of this compound?

Methodological Answer:

- Aquatic Toxicity Assays: Follow OECD guidelines using Daphnia magna or algae to assess acute/chronic effects. Note that similar compounds (e.g., montiporic acids) require testing at ≤250 µg/mL due to low activity thresholds .

- Biodegradation Studies: Use OECD 301F respirometry to measure microbial degradation rates in water or soil .

- Environmental Fate Modeling: Apply EPI Suite to predict bioaccumulation or persistence, though experimental validation is critical due to data gaps in existing SDS .

Q. How do structural modifications (e.g., chain length, stereochemistry) influence the biological activity of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying alkyl chain lengths or replacing triple bonds with double bonds) and test against target organisms (e.g., antibacterial assays with Bacillus subtilis) .

- Stereochemical Analysis: Use chiral chromatography or asymmetric synthesis to isolate enantiomers and compare bioactivity, as seen in studies on montiporic acid derivatives .

- Computational Docking: Model interactions with enzymes (e.g., bacterial fatty acid synthases) to identify critical binding motifs .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

- Reproducibility Checks: Replicate measurements using standardized protocols (e.g., USP methods for melting point determination) .

- Solvent System Optimization: Test solubility in polar aprotic solvents (e.g., DMSO) versus non-polar solvents (e.g., hexane) to account for polarity effects .

- Meta-Analysis: Aggregate data from peer-reviewed studies and databases (e.g., NIST, PubChem) to identify outliers and establish consensus values .

Distinction Between Basic and Advanced Questions

- Basic: Focus on foundational techniques (e.g., NMR, safety protocols).